Cas no 1250411-03-0 (methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate)

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate is a versatile organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure and functional groups offer distinct advantages, including enhanced stability, improved solubility, and favorable biological activity profiles. This compound is suitable for synthesis of bioactive molecules, providing a valuable building block for drug discovery research.
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate structure
1250411-03-0 structure
Product name:methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
CAS No:1250411-03-0
MF:C9H14ClN3O2
MW:231.679360866547
CID:6510364
PubChem ID:61925406

methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
    • AKOS011199342
    • EN300-1123206
    • 1250411-03-0
    • Inchi: 1S/C9H14ClN3O2/c1-3-11-8(9(14)15-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3
    • InChI Key: IFNRQMYMODBBDN-UHFFFAOYSA-N
    • SMILES: ClC1C=NN(C=1)CC(C(=O)OC)NCC

Computed Properties

  • Exact Mass: 231.0774544g/mol
  • Monoisotopic Mass: 231.0774544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 56.2Ų

methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1123206-5.0g
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
1250411-03-0
5g
$3645.0 2023-06-09
Enamine
EN300-1123206-10.0g
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
1250411-03-0
10g
$5405.0 2023-06-09
Enamine
EN300-1123206-0.25g
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
1250411-03-0 95%
0.25g
$906.0 2023-10-26
Enamine
EN300-1123206-1g
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
1250411-03-0 95%
1g
$986.0 2023-10-26
Enamine
EN300-1123206-0.05g
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
1250411-03-0 95%
0.05g
$827.0 2023-10-26
Enamine
EN300-1123206-0.1g
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
1250411-03-0 95%
0.1g
$867.0 2023-10-26
Enamine
EN300-1123206-2.5g
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
1250411-03-0 95%
2.5g
$1931.0 2023-10-26
Enamine
EN300-1123206-10g
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
1250411-03-0 95%
10g
$4236.0 2023-10-26
Enamine
EN300-1123206-5g
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
1250411-03-0 95%
5g
$2858.0 2023-10-26
Enamine
EN300-1123206-0.5g
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
1250411-03-0 95%
0.5g
$946.0 2023-10-26

methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate Related Literature

Additional information on methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate

Introduction to Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate (CAS No. 1250411-03-0)

Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate, identified by its CAS number 1250411-03-0, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule has garnered attention due to its structural complexity and potential applications in drug discovery and development. The presence of both pyrazole and amine functional groups makes it a versatile scaffold for designing novel bioactive molecules.

The pyrazole moiety, specifically the 4-chloro-1H-pyrazol-1-yl substituent, plays a crucial role in the pharmacophoric characteristics of this compound. Pyrazole derivatives are well-known for their broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The chlorine atom at the 4-position enhances the electrophilicity of the pyrazole ring, making it more susceptible to nucleophilic substitution reactions, which is a key consideration in medicinal chemistry.

In recent years, there has been a surge in research focused on developing small molecule inhibitors targeting various disease pathways. Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate has been investigated for its potential as a lead compound in the synthesis of drugs that modulate enzyme activity. Specifically, its structure suggests that it may interact with enzymes involved in metabolic pathways relevant to diabetes and cardiovascular diseases.

The ethylamino group in the molecule contributes to its amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of biological targets. This property is particularly valuable in drug design, as it can enhance membrane permeability and improve oral bioavailability. Additionally, the carboxylate group at the terminal position provides a site for further functionalization, enabling the creation of prodrugs or derivatives with enhanced pharmacokinetic profiles.

Recent studies have highlighted the importance of pyrazole derivatives in the development of antiviral agents. The structural motif of Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate bears similarities to known inhibitors of viral proteases and polymerases. Researchers have hypothesized that modifications to this scaffold could yield compounds with improved efficacy against emerging viral strains. This hypothesis is supported by computational modeling studies that predict favorable binding interactions between this molecule and viral enzymes.

The compound's potential as an anti-inflammatory agent has also been explored. Inflammatory processes are mediated by a complex interplay of enzymes and signaling molecules, many of which are targeted by small molecule inhibitors. The presence of both pyrazole and amine groups suggests that Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate could modulate inflammatory pathways by inhibiting key enzymes such as COX-2 or LOX. Preliminary in vitro studies have shown promising results, indicating that this compound may possess anti-inflammatory activity comparable to existing therapeutic agents.

In conclusion, Methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential biological activities make it an attractive scaffold for designing novel therapeutic agents. As research in this area continues to evolve, compounds like this one are likely to play a significant role in addressing unmet medical needs across various therapeutic areas.

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